4-ethenyl-1-methylpyridin-1-ium bromide
Description
Properties
CAS No. |
45708-76-7 |
|---|---|
Molecular Formula |
C8H10BrN |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
IITUOFIPZOFBRF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C.[Br-] |
Purity |
95 |
Related CAS |
62962-69-0 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative protocol, 4-vinylpyridine is dissolved in anhydrous acetonitrile under inert atmosphere. Methyl bromide gas is introduced via a Schlenk line at 3 mbar pressure, and the mixture is stirred at 90°C for 12 hours. The product precipitates upon cooling and is isolated via filtration. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of reactants |
| Temperature | 90°C | Balances reaction rate and vinyl group stability |
| Reaction Time | 12 hours | Ensures complete quaternization |
| Methyl Bromide Equiv. | 1.2 equivalents | Prevents over-alkylation |
Yields typically range from 68–80% under these conditions, comparable to analogous syntheses of 1-methylpyridin-1-ium iodide. The vinyl group remains intact due to the mild nucleophilic conditions.
Challenges and Mitigation Strategies
-
Handling Methyl Bromide : As a toxic gas, methyl bromide requires use of sealed reactors and gas-trapping systems. Alternative methylating agents (e.g., methyl triflate) yield lower bromide purity but may be safer.
-
Polymerization Risk : The vinyl group’s susceptibility to radical polymerization is minimized by conducting reactions under inert atmospheres and avoiding UV light.
Anion Exchange from Iodide to Bromide
For laboratories lacking methyl bromide infrastructure, a two-step process involving anion exchange proves effective:
Synthesis of 4-Ethenyl-1-Methylpyridin-1-Ium Iodide
4-Vinylpyridine reacts with methyl iodide in acetonitrile at 90°C for 12 hours, yielding the iodide salt (74–80% yield). The reaction follows:
Halide Exchange Protocol
The iodide salt is treated with silver(I) bromide in ethanol at 25°C for 30 minutes:
The insoluble AgI is filtered, and the bromide salt is recovered via solvent evaporation (95% yield).
Alternative Pathways: Functionalization of Pre-Methylated Pyridinium Salts
Palladium-Catalyzed Vinylation
1-Methylpyridin-1-ium bromide undergoes Heck coupling with ethylene gas in the presence of Pd(OAc)₂ and triethylamine:
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 5 mol% Pd(OAc)₂ | 120°C | 45% |
While innovative, this method suffers from moderate yields and competing side reactions at elevated temperatures.
Characterization and Analytical Data
Spectroscopic Properties
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows >98% purity when using direct quaternization methods.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide derivatives.
Reduction: Formation of 1-methyl-4-ethylpyridinium bromide.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-ethenyl-1-methylpyridin-1-ium bromide typically involves the quaternization of 4-vinylpyridine with methyl bromide. This reaction is usually conducted in solvents like acetonitrile or ethanol under reflux conditions, followed by isolation through filtration and recrystallization. The compound exhibits several notable chemical properties:
- Molecular Formula: C₈H₁₀BrN
- Molecular Weight: 200.08 g/mol
- IUPAC Name: this compound
- Purity: Typically ≥95%
Chemistry
This compound serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Substitution Reactions: The vinyl group can undergo nucleophilic substitutions with halides or amines.
- Oxidation and Reduction Reactions: It can be oxidized to form pyridinium N-oxide derivatives or reduced to yield 1-methyl-4-ethylpyridinium bromide.
This compound is also utilized in the development of ionic liquids and as a reagent in organic reactions, enhancing reaction rates and selectivity.
Biology
Research has indicated potential antimicrobial and antifungal properties of this compound. Its mechanism of action may involve interactions with cellular components, potentially disrupting microbial membranes or inhibiting enzyme activity. Studies are ongoing to explore its efficacy as a drug delivery system component.
Medicine
In medical research, this compound is being investigated for its role in pharmaceutical formulations. Its ability to interact with biological molecules positions it as a candidate for developing targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique properties make it valuable in producing surfactants and corrosion inhibitors.
Case Study: Antimicrobial Activity
A systematic investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
Research on Drug Delivery Systems
Recent studies explored the incorporation of this compound into polymer matrices for drug delivery applications. The findings highlighted improved release profiles and enhanced stability of encapsulated drugs, showcasing its utility in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-ethenyl-1-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The vinyl group in the compound allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Ethenyl/Substituted Ethenyl Groups
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide ()
- Structure : Similar pyridinium core with a 1-methyl group and an ethenyl substituent linked to a 4-methoxyphenyl group. The counterion is iodide instead of bromide.
- Key Differences :
- Crystal Packing : Forms C–H···I hydrogen bonds and π-π stacking between pyridinium rings, stabilizing the crystal lattice .
1-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-ethoxy-1-oxo-5-phenylpent-4-en-2-yl)pyridin-1-ium bromide ()
- Structure : A complex pyridinium bromide with a branched ester chain and bulky tert-butyl groups.
- The ester and hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents .
Pyridinium Bromides with Pharmacological Activity
Sepantronium Bromide (YM-155) ()
- Structure : A survivin inhibitor with a bicyclic pyridinium core, bromine, and methoxy groups.
- Biological Activity :
- Comparison :
- The ethenyl group in this compound lacks the survivin-targeting pharmacophores (e.g., methoxy and cyclohexenyl groups) present in YM-155.
- Simpler pyridinium bromides may serve as scaffolds for drug design but require functionalization for specific biological activity.
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₀BrN | 212.09 | 4-ethenyl, 1-methyl | Br⁻ | Research, organic synthesis |
| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide | C₁₅H₁₆IN₀ | 385.21 | 4-methoxyphenyl-ethenyl | I⁻ | Crystal engineering, NLO studies |
| Sepantronium bromide (YM-155) | C₂₀H₁₉BrN₄O₃ | 443.29 | Cyclohexenyl, methoxy | Br⁻ | Anticancer drug candidate |
| 1-Ethyl-1-methylpyrrolidinium bromide | C₇H₁₆BrN | 194.12 | Ethyl, methyl | Br⁻ | Ionic liquids, electrolytes |
Biological Activity
4-Ethenyl-1-methylpyridin-1-ium bromide is a quaternary ammonium compound with notable biological activities. This article examines its antimicrobial properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Structure and Properties
This compound is characterized by a pyridinium ring with an ethenyl substituent. Its molecular formula is , and it possesses unique electronic properties due to the presence of the ethenyl group, which enhances its interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy is primarily attributed to its ability to disrupt microbial cell membranes.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial potency of this compound can be quantified using MIC and MBC values, which are critical for assessing its effectiveness against specific bacteria.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 4 |
| Escherichia coli | 8 | 16 |
| Pseudomonas aeruginosa | 4 | 8 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen, while also showing activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The mechanism by which this compound exerts its antimicrobial effects involves several steps:
- Electrostatic Attraction : The positively charged quaternary ammonium group interacts with the negatively charged components of the bacterial cell membrane.
- Membrane Disruption : This interaction leads to alterations in membrane permeability, resulting in leakage of cellular contents.
- Cell Lysis : Ultimately, the disruption causes cell death through lysis or apoptosis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Coatings : A recent investigation explored the use of this compound in dual-functional coatings designed to prevent biofilm formation on medical devices. The coatings demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in healthcare settings .
- Environmental Impact Assessment : Another study assessed the environmental safety of quaternary ammonium compounds, including this compound. The findings indicated that while effective as biocides, careful consideration must be given to their ecological effects, particularly regarding aquatic life .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-ethenyl-1-methylpyridin-1-ium bromide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of pyridine derivatives using benzyl bromide analogs under reflux conditions. A typical protocol involves reacting 1-methylpyridine with a brominated ethenyl precursor in acetone or acetonitrile at 60–80°C for 12–24 hours. Monitoring via TLC or GC-MS ensures reaction completion. Post-synthesis purification involves recrystallization from acetone/ether mixtures to remove unreacted precursors .
- Optimization : Key parameters include stoichiometric ratios (1:1.2 for pyridine:bromide), solvent polarity (acetone enhances reactivity), and temperature control to minimize side products like dimerization .
Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for the ethenyl proton signal (δ 5.8–6.5 ppm, doublet of doublets) and methyl group on the pyridinium ring (δ 2.5–3.0 ppm, singlet). Coupling constants (J ≈ 16 Hz for trans-ethenyl protons) confirm substituent geometry .
- ¹³C NMR : The quaternary carbon of the ethenyl group appears at δ 120–130 ppm, while the methyl group resonates at δ 45–50 ppm .
- FTIR : Key peaks include C=C stretching (1640–1680 cm⁻¹) and C-N⁺ vibrations (1550–1600 cm⁻¹) in the pyridinium ring .
Q. What solubility characteristics should researchers consider for this compound in aqueous and organic systems?
- The compound is highly soluble in polar solvents (water, methanol) due to its ionic nature. For organic phase reactions, DMSO or DMF can enhance solubility. Solubility in water decreases with increasing counterion size (e.g., bromide vs. iodide) and temperature .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine space groups (e.g., P21/c for monoclinic systems). Hydrogen bonding and anion-cation interactions are critical for packing analysis .
- Software : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard. For ambiguous cases (e.g., disordered ethenyl groups), constraints like DFIX or SIMU in SHELXL stabilize refinement .
Q. What strategies address contradictions in biological activity data (e.g., antimalarial assays) for this compound?
- Assay Design : Use standardized protocols like the Heme Polymerization Inhibitory Activity (HPIA) assay with negative/positive controls (e.g., chloroquine). Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .
- Data Interpretation : If IC₅₀ values conflict, validate via dose-response curves and molecular docking studies to assess binding affinity to heme targets .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s electronic properties and reactivity?
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Methoxy groups increase electron donation to the pyridinium ring, enhancing stability, while ethoxy groups may sterically hinder reactivity .
- Experimental Validation : Compare Hammett constants (σ) of substituents to correlate with reaction rates in nucleophilic substitution assays .
Methodological Considerations
Q. What precautions are essential for handling hygroscopic derivatives of this compound?
- Store the compound under inert gas (N₂/Ar) in sealed vials with desiccants (silica gel). For hygroscopic bromide salts, avoid prolonged exposure to humidity during weighing by using gloveboxes .
Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?
- Conduct PXRD on bulk samples to match experimental patterns with single-crystal data. Thermal analysis (DSC/TGA) identifies polymorph transitions via endothermic peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
